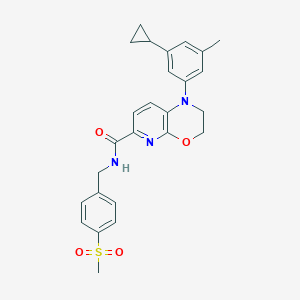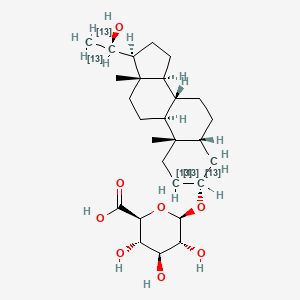
Pregnanediol 3-glucuronide-13C5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pregnanediol 3-glucuronide-13C5 is a labeled version of pregnanediol 3-glucuronide, which is a major metabolite of the steroid hormone progesterone. This compound is primarily used in scientific research to study progesterone metabolism and its related pathways. The labeling with carbon-13 isotopes allows for more precise tracking and analysis in various biochemical assays.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pregnanediol 3-glucuronide-13C5 typically involves the glucuronidation of pregnanediol. The process begins with the preparation of pregnanediol, which is then subjected to glucuronidation using uridine diphosphate glucuronic acid (UDPGA) in the presence of the enzyme UDP-glucuronosyltransferase. The reaction is carried out under controlled conditions to ensure the selective formation of the 3-glucuronide conjugate.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar biochemical pathways. The process is optimized for high yield and purity, often involving multiple purification steps such as chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Pregnanediol 3-glucuronide-13C5 undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The glucuronide moiety can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Various nucleophiles can be used to substitute the glucuronide group, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which are useful for further biochemical studies.
Wissenschaftliche Forschungsanwendungen
Pregnanediol 3-glucuronide-13C5 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways of progesterone metabolism.
Biology: Helps in studying the role of progesterone and its metabolites in various biological processes, including reproduction and development.
Medicine: Utilized in diagnostic assays to monitor progesterone levels in clinical settings, aiding in the diagnosis of reproductive health issues.
Industry: Employed in the development of new pharmaceuticals and therapeutic agents targeting progesterone-related pathways.
Wirkmechanismus
Pregnanediol 3-glucuronide-13C5 exerts its effects by acting as a metabolite of progesterone. It is formed through the glucuronidation of pregnanediol, which is a downstream product of progesterone metabolism. The compound is excreted in urine and serves as a biomarker for progesterone levels in the body. The molecular targets and pathways involved include the progesterone receptor and various enzymes responsible for steroid metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pregnanediol 3-glucuronide: The non-labeled version of the compound, used in similar research applications.
Pregnanediol 2,3,4,20,21-13C5 glucuronide:
Progesterone-2,3,4,20,21-13C5: A labeled version of progesterone itself, used to study the initial stages of progesterone metabolism.
Uniqueness
Pregnanediol 3-glucuronide-13C5 is unique due to its specific labeling with carbon-13 isotopes, which allows for precise tracking in metabolic studies. This makes it particularly valuable in research settings where detailed analysis of progesterone metabolism is required.
Eigenschaften
Molekularformel |
C27H44O8 |
|---|---|
Molekulargewicht |
501.6 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5R,8R,9S,10S,13S,14S,17S)-17-[(1S)-1-hydroxy(1,2-13C2)ethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C27H44O8/c1-13(28)17-6-7-18-16-5-4-14-12-15(8-10-26(14,2)19(16)9-11-27(17,18)3)34-25-22(31)20(29)21(30)23(35-25)24(32)33/h13-23,25,28-31H,4-12H2,1-3H3,(H,32,33)/t13-,14+,15+,16-,17+,18-,19-,20-,21-,22+,23-,25+,26-,27+/m0/s1/i1+1,8+1,12+1,13+1,15+1 |
InChI-Schlüssel |
ZFFFJLDTCLJDHL-CLTDQDJASA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2[13C@H]([13CH3])O)CC[C@H]4[C@@]3(C[13CH2][13C@H]([13CH2]4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C |
Kanonische SMILES |
CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


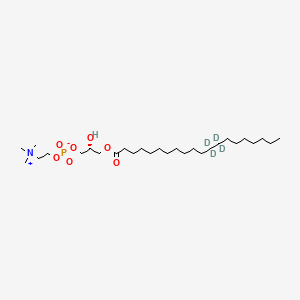
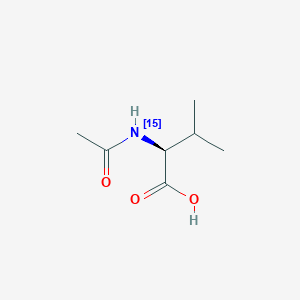
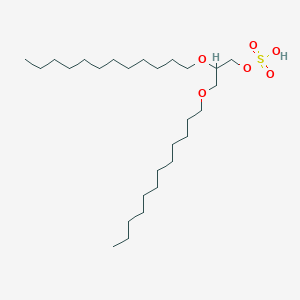

![[2-[(2-Amino-4-chlorophenyl)amino]phenyl](4-methyl-1-piperazinyl)methanone-d8](/img/structure/B12421083.png)
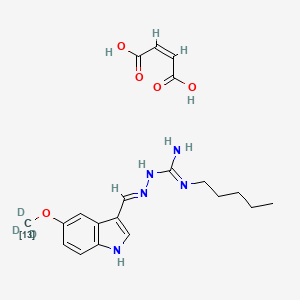
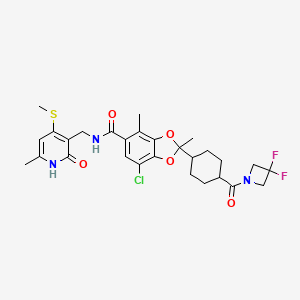

![2-[4-(4-Fluoro-phenylamino)-5-phenyl-pyrrolo[2,3-d]pyrimidin-7-yl]-5-methyl-tetrahydro-furan-3,4-diol](/img/structure/B12421105.png)
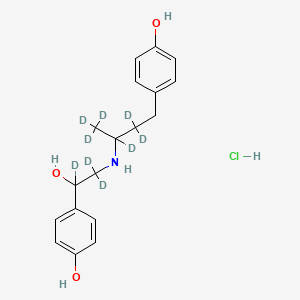

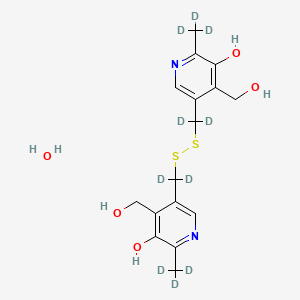
![N'-[N'-[4-(trifluoromethoxy)phenyl]carbamimidoyl]pyrrolidine-1-carboximidamide;hydrochloride](/img/structure/B12421133.png)
